(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a bromine atom and an amino group, making it a versatile intermediate for various chemical reactions. Its unique structure allows it to interact with biological systems, which is of interest for pharmaceutical applications.
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one belongs to the class of amino ketones, specifically featuring a chiral center. It is classified as a secondary amine due to the presence of the amino group attached to the piperidine ring.
The synthesis of (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one typically involves several key steps:
The synthetic routes can vary based on desired yields and purity levels. Industrial methods may employ continuous flow reactors to enhance efficiency and scalability.
The molecular formula of (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one is , with a molecular weight of approximately 263.17 g/mol. The compound features a stereocenter, contributing to its chirality.
| Property | Value |
|---|---|
| Molecular Formula | C10H19BrN2O |
| Molecular Weight | 263.17 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(4-bromopiperidin-1-yl)]propan-1-one |
| InChI | InChI=1S/C10H19BrN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9-/m0/s1 |
| InChI Key | UQQMYYLHCJXMSV-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)C@@HN |
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one involves its interaction with biological targets such as receptors or enzymes. The presence of the amino group allows it to act as a ligand, potentially influencing various biochemical pathways.
Research indicates that compounds with similar structures exhibit activity on neurotransmitter receptors, which could suggest potential therapeutic applications in treating neurological disorders .
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one is typically characterized by:
Key chemical properties include:
These properties are essential for understanding its behavior in various chemical environments and applications.
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one has several scientific uses:
This compound's versatility makes it an important subject of study within both academic and industrial chemistry contexts.
Nucleophilic displacement reactions between 4-bromopiperidine and activated carbonyl precursors constitute a fundamental approach for constructing the carbon-nitrogen bond central to (S)-2-amino-1-(4-bromopiperidin-1-yl)propan-1-one. This strategy typically employs α-halo carbonyl intermediates, such as N-protected (S)-2-aminopropanoyl chloride, which reacts with 4-bromopiperidine under Schotten-Baumann conditions. Key technical parameters include:
Steric hindrance from the 4-bromo substituent necessitates extended reaction times (8–12 hours) compared to unsubstituted piperidine analogues. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) typically yields the target compound with >95% purity, as confirmed by high-performance liquid chromatography analysis [7].
Table 1: Optimization of Nucleophilic Displacement Parameters
| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 0 | 10 | 72 |
| Tetrahydrofuran | N,N-Diisopropylethylamine | -20 | 12 | 85 |
| Dimethylformamide | Potassium carbonate | 25 | 6 | 68* |
Note: Higher racemization observed in dimethylformamide (8% enantiomeric excess loss)
Enantioselective α-amination enables direct installation of the chiral amine functionality while maintaining stereochemical integrity. Modern approaches utilize chiral sulfinamide auxiliaries or organocatalysts to control asymmetric induction at the prochiral carbonyl center. A breakthrough methodology involves reacting 1-(4-bromopiperidin-1-yl)propan-1-one with O-mesitylenesulfonylhydroxylamine under phase-transfer conditions with Cinchona-derived catalysts (e.g., O-allyl-N-9-anthracenylmethylcinchoninium bromide), achieving enantiomeric excess values exceeding 92% [3].
Density functional theory computational analyses have proven instrumental in predicting E/Z selectivity in sulfonium intermediates during stereodetermining steps. These studies reveal that steric interactions between the 4-bromopiperidine moiety and catalyst architecture dictate transition-state energies, enabling rational optimization of enantioselectivity [3]. Chiral auxiliary approaches employing (S)-tert-butanesulfinamide form imino intermediates that undergo diastereoselective nucleophilic addition, followed by acidolytic deprotection to yield the (S)-configured amino ketone without racemization.
Table 2: Enantioselective Amination Performance Metrics
| Chiral Controller | Reaction Medium | Temperature (°C) | Enantiomeric Excess (%) |
|---|---|---|---|
| (S)-tert-Butanesulfinamide | Tetrahydrofuran | -78 | 98 |
| Cinchona PTC Catalyst | Toluene/water | 5 | 92 |
| L-Proline Derivative | Dimethyl sulfoxide | 25 | 85 |
Acylation strategies predominantly utilize pre-formed (S)-2-aminopropanoic acid derivatives coupled with 4-bromopiperidine. Carbodiimide-mediated coupling (e.g., N,N'-dicyclohexylcarbodiimide or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) activates the carboxylic acid toward nucleophilic attack by the piperidine nitrogen. Critical considerations include:
Notably, mixed anhydride methods employing isobutyl chloroformate generate reactive species that undergo acylation within 30 minutes at –30°C, significantly reducing epimerization risks compared to room-temperature carbodiimide approaches [7].
Table 3: Acylation Method Comparison for Amide Bond Formation
| Activation Method | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Carbodiimide | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Dichloromethane | 12 | 78 |
| Mixed Anhydride | Isobutyl chloroformate | Tetrahydrofuran | 0.5 | 91 |
| N,N'-Carbonyldiimidazole | N,N'-Carbonyldiimidazole | Dimethylformamide | 3 | 84 |
Advanced reaction engineering significantly enhances the synthesis of thermally sensitive intermediates in the (S)-2-amino-1-(4-bromopiperidin-1-yl)propan-1-one pathway. Microwave irradiation accelerates nucleophilic displacement reactions by 5–8-fold compared to conventional heating, while simultaneously improving regioselectivity:
Continuous flow systems address decomposition issues associated with reactive intermediates (e.g., α-chloro ketones). By precisely controlling residence times (2–5 minutes) and temperature (±1°C), flow reactors suppress epimerization and over-reaction byproducts. Integrated in-line Fourier transform infrared spectroscopy enables real-time monitoring of the acylation step, allowing immediate parameter adjustment when intermediate concentrations deviate from predefined values .
Table 4: Comparative Analysis of Synthesis Technologies
| Reaction Technology | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Conventional Heating | 80 | 10 h | 75 | 92 |
| Microwave Irradiation | 100 | 25 min | 88 | 97 |
| Continuous Flow | 90 | 3 min | 91 | 99 |
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3